

# Pharmacodynamics of RLS-0071 (Pegtarazimod): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of RLS-0071 (also known as **Pegtarazimod**), a novel 15-amino-acid peptide with a dual-targeting anti-inflammatory mechanism of action. RLS-0071 is currently under investigation for various inflammatory conditions, including hypoxic-ischemic encephalopathy (HIE), acute graft-versus-host disease (aGvHD), and acute exacerbations of chronic obstructive pulmonary disease (COPD)[1][2].

### **Introduction to RLS-0071**

RLS-0071 is a synthetic peptide initially derived from the human astrovirus, a virus known to cause non-inflammatory gastroenteritis[3]. It is composed of 15 amino acids and features a 24-mer monodisperse PEG tail at its C-terminus[3]. The core of its therapeutic potential lies in its unique ability to simultaneously inhibit two key arms of the innate immune system: the humoral classical complement pathway and the cellular inflammation mediated by neutrophils[3][4].

#### **Core Mechanism of Action**

RLS-0071 exerts its anti-inflammatory effects through a dual-targeting mechanism, addressing both humoral and cellular pathways of innate immunity.[3]

• Inhibition of the Classical Complement Pathway: RLS-0071 directly binds to the C1 complex, which is the initiator molecule of the classical complement pathway.[1][3] This action



prevents the subsequent amplification of the complement cascade, thereby blocking the generation of potent inflammatory effector molecules such as C3a and C5a.[3]

- Inhibition of Neutrophil-Mediated Inflammation: The peptide targets key effector functions of activated neutrophils.
  - Myeloperoxidase (MPO) Inhibition: RLS-0071 specifically binds to the reactive heme ring
    that forms the enzymatic core of myeloperoxidase (MPO).[3][5] This binding inhibits
    MPO's enzymatic activity, preventing MPO-mediated oxidative damage and the generation
    of hypochlorous acid.[3][6]
  - Inhibition of NETosis: By inhibiting MPO, RLS-0071 also blocks the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis.[3][4][6] Excessive NET formation is implicated in tissue damage across various inflammatory diseases.[7]

# **Quantitative Pharmacodynamic Data**

The pharmacodynamic effects of RLS-0071 have been quantified in both preclinical models and human clinical trials. The following tables summarize key findings.

Table 1: Effect of RLS-0071 on Sputum Inflammatory Biomarkers in a Human Inhaled LPS Challenge Model



Biomarker	Time Point	Effect vs. Placebo	Significance (p-value)	Reference
Neutrophil Count	6 hours	Decreased by approximately 50%	p=0.04	[3][8]
24 hours	Trend towards reduction	-	[9]	
Myeloperoxidase (MPO)	6 hours	Significantly decreased	-	[3]
Neutrophil Elastase (NE)	6 hours	Significantly decreased	< 0.01 (both doses)	[3][9]
24 hours	Significantly decreased (low- dose)	-	[3]	
Interleukin-1β (IL-1β)	6 hours	Significantly decreased	-	[3][8]
Interleukin-8 (IL- 8)	6 hours	Decreased	-	[3]
Cell-free DNA (NETosis surrogate)	24 hours	Significantly decreased (high- dose)	-	[3]

Table 2: Effect of RLS-0071 on Plasma Myeloperoxidase (MPO) in Healthy Volunteers

Parameter	Effect vs. Baseline	Reference
Plasma MPO Level	43% decrease	[6]
Plasma MPO Activity	49% decrease	[6]

Table 3: Effect of RLS-0071 on Neutrophil Activation Markers (ChipCytometry Data)



Marker	Time Point	Effect vs. Placebo	Reference
CD89	6 hours	Tendency towards reduced expression	[9]
CD11a	6 hours	Tendency towards reduced expression	[9]
CD11b	6 hours	Tendency towards reduced expression	[9]

# **Key Experimental Protocols**

The pharmacodynamic profile of RLS-0071 has been established through several key studies.

- 4.1 Human Inhaled Lipopolysaccharide (LPS) Challenge Study
- Objective: To establish the translatability of RLS-0071's mechanism of action from animal models to humans by evaluating its effect on neutrophil-mediated inflammation.[3][8]
- Study Design: A randomized, double-blind, placebo-controlled study in healthy participants. [3][8]
- Methodology:
  - Participants were randomized into three cohorts.
  - All participants received an inhaled dose of LPS to induce a temporary, localized lung inflammation.[3][8]
  - Following the LPS challenge, cohorts received three intravenous doses (every 8 hours) of either:
    - Placebo (saline)[8]
    - Low-Dose RLS-0071 (10 mg/kg)[8]
    - High-Dose RLS-0071 (120 mg/kg loading dose, followed by two 40 mg/kg doses)[8]



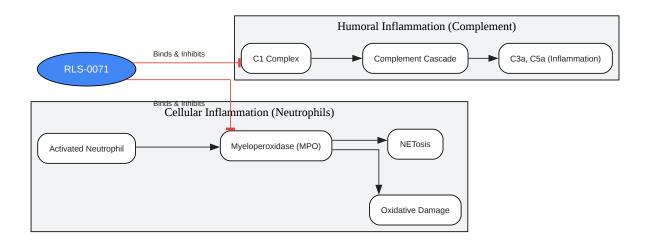
- Induced sputum and blood samples were collected before the challenge and at 6 and 24 hours post-challenge for biomarker analysis.[8]
- Primary Endpoint: Absolute neutrophil counts in induced sputum.[8]
- Secondary Endpoints: Levels of MPO, neutrophil elastase, IL-1β, IL-8, and cell-free DNA in sputum.[3]
- 4.2 First-in-Human (FIH) Phase 1 Safety and Pharmacodynamic Study (RLS-0071-101)
- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of RLS-0071 in healthy volunteers.[5][6]
- Study Design: A Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.
   [10]
- Methodology:
  - A total of 56 healthy subjects were enrolled, with 42 receiving intravenous RLS-0071 across seven cohorts (6 active: 2 placebo).[10]
  - The maximum SAD was 120 mg/kg.[10]
  - The maximum MAD was 40 mg/kg administered every eight hours for nine doses.[10]
- Pharmacodynamic Assessment: Exploratory biomarker and target engagement assays were conducted to confirm classical complement pathway inhibition and MPO binding.[3][4] This confirmed that the mechanisms of action observed in preclinical models were successfully translated to humans.[3]
- 4.3 Rat "Two-Hit" Acute Lung Injury (ALI) Model
- Objective: To evaluate the efficacy of RLS-0071 in a preclinical model that mimics complex inflammatory injury.
- Methodology: This model induces a rapid and significant inflammatory response through a two-step process:[3]



- First Hit: Animals receive lipopolysaccharide (LPS) as a potent stimulus for neutrophil activation.[3]
- Second Hit: 30 minutes later, an incompatible red blood cell transfusion is administered to induce classical complement pathway activation.[3]
- Key Findings: A single intravenous dose of RLS-0071 in this model resulted in the
  preservation of normal lung histology, a dramatic decrease in neutrophil migration into the
  lungs, and significantly reduced levels of Th-1 and Th-17 proinflammatory cytokines.[3]

## **Visualized Pathways and Workflows**

5.1 RLS-0071 Dual-Targeting Mechanism of Action

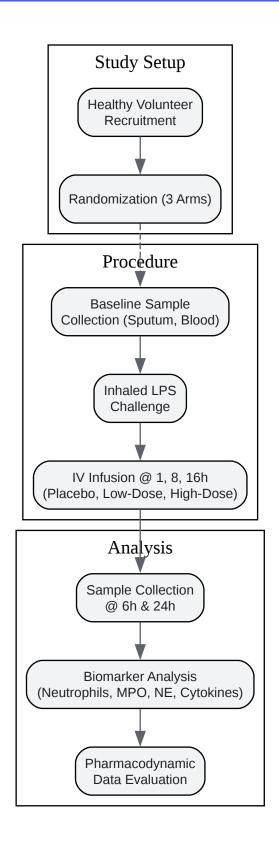


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Caption: Dual inhibitory mechanism of RLS-0071 on complement and neutrophils.

5.2 Experimental Workflow: Human Inhaled LPS Challenge Study





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Caption: Workflow of the randomized, placebo-controlled LPS challenge study.



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